

Application Note and Protocol for 2-Methylbutyroylcarnitine Extraction from Tissue Samples

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Compound of Interest

Compound Name: 2-Methylbutyroylcarnitine

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Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids. They serve as critical biomarkers for a variety of inherited metabolic disorders and complex diseases. **2-Methylbutyroylcarnitine**, a short-chain acylcarnitine, is of particular interest in metabolic studies. Accurate and reliable quantification of **2-Methylbutyroylcarnitine** in tissue samples is crucial for understanding disease pathophysiology and for the development of novel therapeutic agents. This document provides a detailed protocol for the efficient extraction of **2-Methylbutyroylcarnitine** from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a robust method for the extraction of **2-Methylbutyroylcarnitine** from frozen tissue samples.

Materials:

- Frozen tissue samples (stored at -80°C)
- Methanol (LC-MS grade), ice-cold

- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Isotopically labeled internal standard (e.g., d3-**2-Methylbutyroylcarnitine** or other suitable short-chain acylcarnitine internal standard)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Homogenizer (e.g., bead beater or probe sonicator)
- Refrigerated centrifuge (capable of $\geq 10,000 \times g$)
- Nitrogen evaporator or vacuum concentrator
- Vortex mixer
- Calibrated pipettes and tips

Procedure:

- Sample Preparation:
 - Tare a pre-chilled 1.5 mL microcentrifuge tube.
 - Weigh approximately 20-30 mg of frozen tissue into the tared tube. It is critical to keep the tissue frozen during weighing to prevent metabolic changes.
 - Record the exact weight of the tissue.
- Homogenization and Protein Precipitation:
 - Add 1 mL of ice-cold 80% methanol (800 μ L methanol + 200 μ L water) to the tube containing the tissue sample.[\[1\]](#)
 - Add a known amount of the isotopically labeled internal standard solution to the tube.

- Homogenize the tissue sample in the methanol solution. If using a bead beater, homogenize for 60 seconds at a speed of 4.5 m/s.[\[1\]](#) Ensure the sample remains cold during this process.
- Vortex the homogenate for 30 seconds to ensure thorough mixing and protein precipitation.[\[2\]](#)
- Centrifugation:
 - Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[\[2\]](#)[\[3\]](#)
- Supernatant Collection:
 - Carefully transfer the supernatant, which contains the extracted acylcarnitines, to a new, clean microcentrifuge tube. Avoid disturbing the pellet.
- Drying:
 - Dry the collected supernatant under a gentle stream of nitrogen at 40°C or using a vacuum concentrator until all the solvent has evaporated.[\[2\]](#)
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.[\[2\]](#)
 - Vortex the sample for 30 seconds to ensure complete dissolution of the extracted analytes.
- Sample Analysis:
 - Centrifuge the reconstituted sample at high speed (e.g., ≥10,000 x g) for 5 minutes to pellet any remaining particulates.
 - Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

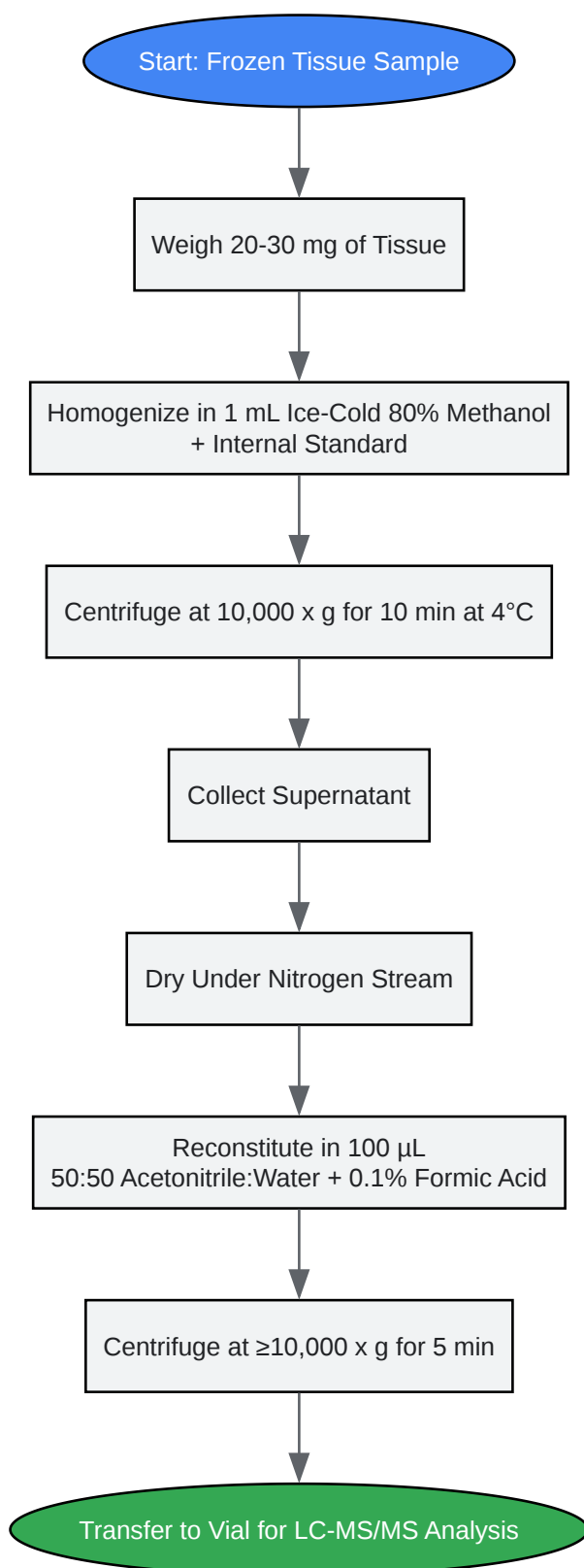
Data Presentation

The following table summarizes typical quantitative data for the extraction and analysis of short-chain acylcarnitines from tissue samples using methods similar to the one described.

Parameter	Typical Value	Reference
Recovery	>88% for most short-chain acylcarnitines	[4]
Linearity (R^2) for calibration curves	>0.99	[4] [5]
Precision (Intra- and Inter-day %CV)	<15%	[5]
Lower Limit of Quantification (LLOQ)	0.4 - 6.1 ng/mL in tissue homogenate	[5]

Mandatory Visualization

The following diagram illustrates the workflow for the extraction of **2-Methylbutyrocarnitine** from tissue samples.



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Workflow for **2-Methylbutyroylcarnitine** Extraction.

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